4-Ethoxybiphenyl-4'-boronic acid

Vue d'ensemble

Description

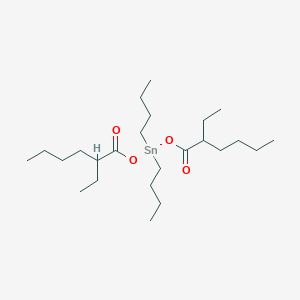

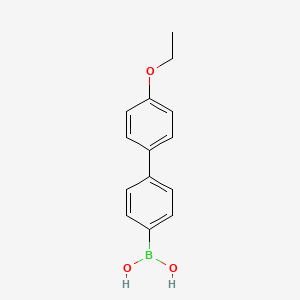

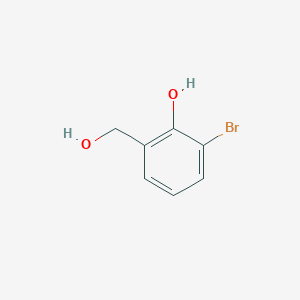

4-Ethoxybiphenyl-4’-boronic acid is a chemical compound used as a reactant to prepare chiral dopants for nematic liquid crystals . It has a CAS Number of 182344-29-2, a molecular weight of 242.08, and a molecular formula of C14H15BO3 .

Synthesis Analysis

Boronic acids, including 4-Ethoxybiphenyl-4’-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .Molecular Structure Analysis

The molecular structure of 4-Ethoxybiphenyl-4’-boronic acid is represented by the formula C14H15BO3 . This indicates that the compound consists of 14 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 3 oxygen atoms .Chemical Reactions Analysis

4-Ethoxybiphenyl-4’-boronic acid is involved in various chemical reactions. For instance, it is used as a reactant in oxidative hydroxylation for the preparation of phenols, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, and Suzuki-coupling reaction with quinoline carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxybiphenyl-4’-boronic acid include a density of 1.2±0.1 g/cm3, a boiling point of 428.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 69.0±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 205.6±5.0 cm3 .Applications De Recherche Scientifique

Synthesis and Structure Analysis

Boronic acids, including derivatives like 4-Ethoxybiphenyl-4'-boronic acid, are crucial in synthetic chemistry. They serve as intermediates and building blocks in various applications, such as sensing, protein manipulation, therapeutics, biological labeling, and separation. Their multifunctional nature allows for diverse applications in medicine, agriculture, and industrial chemistry. For instance, the structural analysis of boronic acid derivatives, like those studied by Zhang et al. (2017), reveals their potential in designing complex molecules for varied uses, including the development of phosphonic acids (R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, Xiangdong Zhang, 2017).

Chemosensors and Fluorescence Quenching

Boronic acids are pivotal in the development of chemosensors for detecting biological active substances, which is crucial in disease prevention, diagnosis, and treatment. Their interaction with various substances allows for the creation of sensors for carbohydrates, dopamine, and various ions. Studies, such as those by Huang et al. (2012), show the significance of boronic acids in designing fluorescence-based sensors, highlighting their utility in biochemical and medical research (S. Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).

Polymer Chemistry

In the field of polymer chemistry, boronic acid derivatives are employed in the synthesis and characterization of functional copolymers. These polymers, as detailed in studies like those of Kahraman et al. (2004), are notable for their biocompatibility and potential in developing antitumor agents, polymeric carriers for enzymes, and applications in gene delivery (Gülten Kahraman, Oktay Beşkardeş, Z. Rzaev, E. Pişkin, 2004).

Catalysis

Boronic acid derivatives also play a role in catalysis. They facilitate a variety of organic reactions, particularly in enabling electrophilic and nucleophilic modes of activation. The versatility of boronic acids in catalysis, as reviewed by Hall (2019), underlines their importance in synthesizing complex organic compounds under mild conditions (D. Hall, 2019).

Biomedical Applications

In the biomedical sphere, boronic acids are explored for their roles in drug delivery and glucose sensing. They are investigated for applications in treating various diseases like HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) highlight the unique reactivity and responsive nature of boronic acid-containing polymers, emphasizing their potential in new biomedical applications (J. Cambre, B. Sumerlin, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

[4-(4-ethoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFXATWYKJBSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584295 | |

| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybiphenyl-4'-boronic acid | |

CAS RN |

182344-29-2 | |

| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)